molecular formula C18H21BrN2O4S2 B5230400 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide

4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide

Katalognummer B5230400
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: KRDOUTBBVCGZGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide, also known as BCSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in treating various diseases. BCSB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse pharmacological activities.

Wirkmechanismus

The mechanism of action of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound also inhibits the activity of the protein kinase CK2, which is involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration, and reduce angiogenesis. In inflammatory disease models, this compound has been shown to reduce inflammation and inhibit the production of inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide. One potential area of investigation is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy in treating various diseases. Further studies are also needed to investigate the potential side effects and toxicity of this compound in humans, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound has shown promising potential as a therapeutic agent in various disease models, and further research is warranted to fully explore its therapeutic potential.

Synthesemethoden

The synthesis of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide can be achieved through a multistep reaction process involving the condensation of 4-bromoaniline with cyclohexylamine, followed by the reaction with benzenesulfonyl chloride. The final product is obtained through purification and crystallization processes. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been investigated for its potential as a therapeutic agent in various disease models. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h6-13,15,20-21H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOUTBBVCGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.